molecular formula C10H20N2 B2363558 4-Quinolinamine, decahydro-1-methyl- CAS No. 1001347-68-7

4-Quinolinamine, decahydro-1-methyl-

Cat. No.: B2363558
CAS No.: 1001347-68-7
M. Wt: 168.284
InChI Key: BLYUFWSKCMEZSN-UHFFFAOYSA-N
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Description

4-Quinolinamine, decahydro-1-methyl- is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, decahydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by reduction and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Quinolinamine, decahydro-1-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, decahydro-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Quinolinamine, decahydro-1-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Quinolinamine, decahydro-1-methyl- exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-Azabicyclo[4.4.0]dec-2-ylamine: Lacks the methyl group at the 5-position.

    5-Methyl-5-azabicyclo[3.3.0]oct-2-ylamine: Has a different bicyclic framework.

Uniqueness

4-Quinolinamine, decahydro-1-methyl- is unique due to its specific bicyclic structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h8-10H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYUFWSKCMEZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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